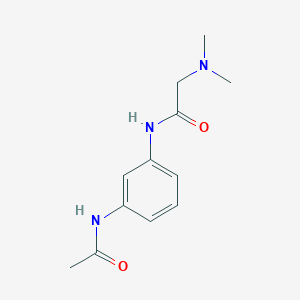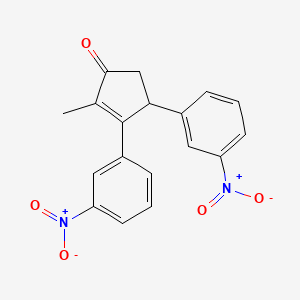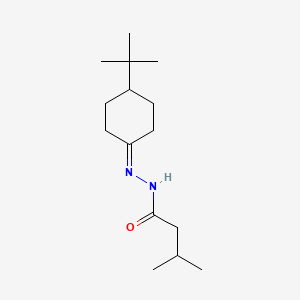![molecular formula C14H15F6N3O4 B12467746 2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide](/img/structure/B12467746.png)
2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a hexafluoroisopropyl group and a dimethoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Hexafluoroisopropyl Group: This step involves the reaction of hexafluoroacetone with a suitable amine to form the hexafluoroisopropyl group.
Coupling with 3,4-Dimethoxybenzamide: The hexafluoroisopropyl group is then coupled with 3,4-dimethoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexafluoroisopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or carbamates.
Aplicaciones Científicas De Investigación
N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoroisopropyl group enhances the compound’s binding affinity and specificity, while the dimethoxybenzamide moiety contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating target enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(1,1,1,3,3,3-Hexafluoro-2-propan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide
- N-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-4-methoxybenzamide
- N-{[(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dihydroxybenzamide
Uniqueness
N-{[(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)carbamoyl]amino}-3,4-dimethoxybenzamide stands out due to its unique combination of a hexafluoroisopropyl group and a dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H15F6N3O4 |
|---|---|
Peso molecular |
403.28 g/mol |
Nombre IUPAC |
1-[(3,4-dimethoxybenzoyl)amino]-3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C14H15F6N3O4/c1-12(13(15,16)17,14(18,19)20)21-11(25)23-22-10(24)7-4-5-8(26-2)9(6-7)27-3/h4-6H,1-3H3,(H,22,24)(H2,21,23,25) |
Clave InChI |
KRMLLXJBHRLWGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NNC(=O)C1=CC(=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)

![N-{[(2-fluorophenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B12467674.png)

![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)

![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12467702.png)
![3-[[3-[(3-Cyanophenyl)methylidene]-2-oxocyclohexylidene]methyl]benzonitrile](/img/structure/B12467705.png)

![[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12467725.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12467726.png)

![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one;hydrochloride](/img/structure/B12467736.png)
